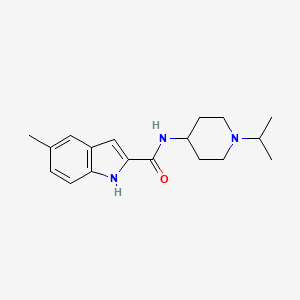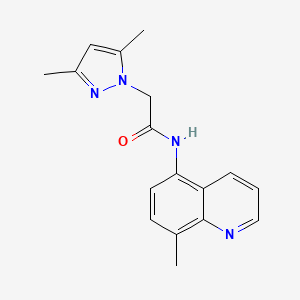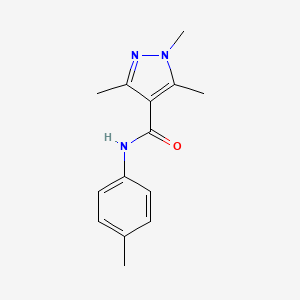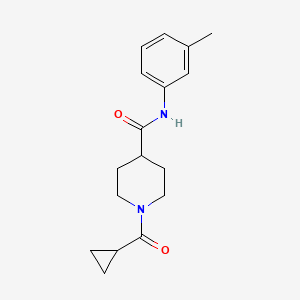
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has been extensively studied for its potential use in scientific research. BPE is a synthetic compound that has a pyrrolidine ring and a benzoxazole ring, which gives it unique properties that have been shown to be useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to interact with proteins in a specific way that allows it to be used as a tool for studying protein-protein interactions and protein folding.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects, including the ability to induce changes in protein conformation and stability, and the ability to modulate protein-protein interactions in a variety of systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its ability to selectively interact with specific proteins, allowing researchers to study the role of these proteins in disease and other biological processes. However, one of the limitations of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone, including the development of new synthesis methods that improve its solubility and other properties, the identification of new applications for 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in drug discovery and other areas, and the use of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in combination with other compounds to study complex biological systems.
Synthesemethoden
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzoxazole with 1-pyrrolidin-1-yl-ethanone in the presence of a catalyst. The resulting product can be purified using standard methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the role of protein folding in disease, and as a modulator of protein-protein interactions in drug discovery.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12(16-7-3-4-8-16)9-14-13-15-10-5-1-2-6-11(10)18-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHHWAYIVCOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)


![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)




